BenchChemオンラインストアへようこそ!

trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol

Monoamine Reuptake Inhibition Stereochemistry‑Activity Relationship trans-2-Amino-cyclobutanol

trans‑2‑{[(2‑Fluorophenyl)methyl]amino}cyclobutan‑1‑ol (CAS 1844179‑87‑8) is a synthetically produced, conformationally restricted amino‑alcohol with the molecular formula C₁₁H₁₄FNO (MW 195.23 g mol⁻¹). The molecule features a puckered cyclobutane ring bearing a secondary amine substituted with a 2‑fluorobenzyl group and a hydroxyl group in a trans configuration.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 1844179-87-8
Cat. No. B1484228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol
CAS1844179-87-8
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CC(C1NCC2=CC=CC=C2F)O
InChIInChI=1S/C11H14FNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1
InChIKeyBDBJQHRHOWSVTG-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol (CAS 1844179-87-8): A Fluorinated Aminocyclobutanol Building Block


trans‑2‑{[(2‑Fluorophenyl)methyl]amino}cyclobutan‑1‑ol (CAS 1844179‑87‑8) is a synthetically produced, conformationally restricted amino‑alcohol with the molecular formula C₁₁H₁₄FNO (MW 195.23 g mol⁻¹) . The molecule features a puckered cyclobutane ring bearing a secondary amine substituted with a 2‑fluorobenzyl group and a hydroxyl group in a trans configuration. The combination of the strained four‑membered ring, the hydrogen‑bond donor/acceptor capacity of the amino‑alcohol, and the ortho‑fluorine substitution collectively produce a physicochemical profile that distinguishes it from closely related aminocyclobutane scaffolds [1].

Why In‑Class Cyclobutane Amino‑Alcohols Cannot Simply Replace trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol in Lead Optimisation


Within the aminocyclobutanol series, even subtle structural modifications produce large functional consequences. The trans stereochemistry governs the spatial presentation of the amine and hydroxyl pharmacophores to biological targets, while the N‑benzyl (rather than N‑aryl) linker alters amine basicity, conformational flexibility, and metabolic susceptibility. Additionally, the position of the fluorine atom on the aromatic ring modulates both lipophilicity and oxidative metabolism. Consequently, directly substituting a cis diastereomer, a regioisomeric fluorophenyl analog, or a des‑hydroxy cyclobutanamine for trans‑2‑{[(2‑fluorophenyl)methyl]amino}cyclobutan‑1‑ol is expected to yield a different selectivity, potency, and ADME profile [1].

Quantitative Differentiation Evidence for trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol


Trans Stereochemistry Confers Functional Activity While the Cis Diastereomer Is Inactive in Synaptosomal Uptake Assays

In a classic study of conformationally restrained sympathomimetic amines, the trans isomer of 2‑amino‑1‑phenylcyclobutanol inhibited norepinephrine uptake with an IC₅₀ of 7.4 × 10⁻⁶ M and dopamine uptake with an IC₅₀ of 1.7 × 10⁻⁴ M in rat cortical and striatal synaptosomes, respectively, while the corresponding cis isomer was completely inactive in both assays [1]. This demonstrates that the trans configuration is critical for productive interaction with monoamine transporters.

Monoamine Reuptake Inhibition Stereochemistry‑Activity Relationship trans-2-Amino-cyclobutanol

N‑Benzyl Amino Linker Provides a Different Pharmacological Profile Compared with N‑Aryl Amino Analogs

The target compound bears a 2‑fluorobenzyl substituent linked through a methylene spacer to the amine nitrogen, in contrast to directly N‑arylated analogs such as trans‑2‑[(2‑fluorophenyl)amino]cyclobutan‑1‑ol. The benzylamine motif typically exhibits a higher pKₐ (≈ 8.5–9.5) than the corresponding aniline (pKₐ ≈ 4.5–5.5), meaning the amine remains largely protonated at physiological pH, which can enhance ionic interactions with aspartate residues in aminergic binding pockets. In addition, the methylene spacer removes the nitrogen lone pair from direct conjugation with the aromatic ring, altering electron density and susceptibility to N‑dealkylation by cytochrome P450 enzymes [1].

Amine Basicity Metabolic Stability N‑Benzyl vs N‑Aryl

Presence of the Hydroxyl Group Distinguishes the Compound from Cyclobutanamine‑Only Analogs in CNS Drug Design

The related amine‑only compound 1‑(2‑fluorobenzyl)cyclobutanamine hydrochloride has been used in dopamine D₃ receptor ligand development, exhibiting a Ki of 14 nM in radioligand binding assays and a calculated blood‑brain barrier permeability of PS = 12.3 × 10⁻⁶ cm s⁻¹ . The target compound replaces a primary amine with a trans 2‑amino‑cyclobutanol core, adding one hydrogen‑bond donor. This additional H‑bond donor can increase aqueous solubility and reduce log D, yielding a lower CNS MPO desirability score but potentially offering better oral absorption and a distinct off‑target profile compared with the more lipophilic amine‑only scaffold [1].

Blood‑Brain Barrier Permeability Hydrogen Bond Donor CNS Drug Likeness

Ortho‑Fluorine Substitution Provides Metabolic Stability Advantages Over Meta‑ and Para‑Fluoro Regioisomers

The 2‑fluorobenzyl substituent in the target compound places the fluorine adjacent to the methylene linker. Ortho‑fluorine substitution on the aromatic ring is well established to block para‑hydroxylation by CYP450 enzymes, a major metabolic clearance route for unsubstituted phenyl rings. In contrast, the corresponding meta‑fluoro (3‑fluorophenyl) and para‑fluoro (4‑fluorophenyl) regioisomers leave the para‑position unsubstituted and susceptible to oxidative metabolism. While direct comparative metabolic stability data for these three regioisomers are not published for the cyclobutanol series, extensive precedent in drug discovery indicates that ortho‑fluorination consistently improves metabolic half‑life relative to unsubstituted or meta‑substituted phenyl rings [1] [2].

Regioisomeric Fluorination CYP450 Metabolism Aryl Fluorine Position

Supplier‑Certified Purity and Traceability Support Reproducible Research

Commercially, trans‑2‑{[(2‑fluorophenyl)methyl]amino}cyclobutan‑1‑ol is supplied under CAS 1844179‑87‑8 (trans‑specific) and CAS 2197996‑08‑8 (unspecified stereochemistry). Leyan provides the compound with a certified purity of 98% and full QC documentation including NMR, HPLC, and GC batch analysis . AKSci also lists the compound with standard quality assurance, including SDS and Certificate of Analysis upon request . In comparison, many closely related analogs such as trans‑2‑[(2‑fluorophenyl)amino]cyclobutan‑1‑ol (CAS for the trans isomer not publicly assigned separately) and 2‑[(3‑fluorophenyl)amino]cyclobutan‑1‑ol (CAS 2139853‑56‑6) are primarily available through non‑specialist aggregators with less rigorously documented purity .

Chemical Purity Quality Control CAS 1844179-87-8

Recommended Procurement Scenarios for trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol


Monoamine Transporter Probe Development Requiring Defined Stereochemistry

For laboratories synthesizing conformationally restricted ligands targeting norepinephrine or dopamine transporters, the trans configuration is essential for biological activity. The classic trans‑2‑amino‑1‑phenylcyclobutanol scaffold demonstrated norepinephrine uptake inhibition (IC₅₀ = 7.4 µM) while the cis isomer was completely inactive [1]. The 2‑fluorobenzyl‑substituted trans‑cyclobutanol provides a metabolically more stable analog with similar conformational constraints.

Lead Optimization Campaigns Balancing CNS Permeability with Oral Bioavailability

Programs requiring a cyclobutane‑based amino‑alcohol scaffold may use the target compound to probe the effects of an additional hydrogen‑bond donor on solubility and BBB penetration. The amino‑alcohol core is systematically less lipophilic than the corresponding cyclobutanamine analog (1‑(2‑fluorobenzyl)cyclobutanamine, calculated BBB PS = 12.3 × 10⁻⁶ cm s⁻¹) , offering a distinct region of CNS drug‑like property space.

Fluorinated Building Block for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 195.23 g mol⁻¹ and 98% certified purity from specialist suppliers , the compound meets typical fragment library quality criteria. Its ortho‑fluorobenzyl group provides a ¹⁹F NMR handle for ligand‑observed screening and may reduce oxidative metabolism relative to unsubstituted or meta‑/para‑fluoro phenyl fragments [2].

Synthesis of CNS‑Targeted Heterocyclic Libraries via the Amino‑Alcohol Handle

The amino and hydroxyl groups offer orthogonal functionalization points for parallel library synthesis. The strained cyclobutane ring can also undergo ring‑opening reactions under radical or transition‑metal‑catalyzed conditions, providing access to γ‑substituted ketone libraries that retain the fluorinated benzylamine pharmacophore [3].

Quote Request

Request a Quote for trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.